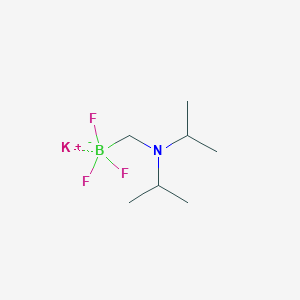

Potassium (diisopropylamino)methyltrifluoroborate

Description

Potassium (diisopropylamino)methyltrifluoroborate (CAS: Not explicitly provided; referenced as MFCD18087755 ) is a trifluoroborate salt featuring a diisopropylamino-methyl substituent. This compound is notable for its stability and utility in cross-coupling reactions, particularly in Suzuki-Miyaura couplings, where it serves as a methylene donor.

Properties

IUPAC Name |

potassium;[di(propan-2-yl)amino]methyl-trifluoroboranuide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16BF3N.K/c1-6(2)12(7(3)4)5-8(9,10)11;/h6-7H,5H2,1-4H3;/q-1;+1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKKHNUJLIGJFHL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](CN(C(C)C)C(C)C)(F)(F)F.[K+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16BF3KN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Boronic Ester Synthesis

Boronic esters are commonly prepared via transesterification or Grignard addition. In the context of aminoalkylboronates, a Grignard reagent (e.g., (diisopropylamino)methylmagnesium chloride) may react with a trialkyl borate. For example, the patent CN103044472A demonstrates the reaction of vinyl magnesium chloride with methoxy pinacol borate to form vinyl boronic acid pinacol ester. Adapting this approach, (diisopropylamino)methylmagnesium halide could react with pinacol borate to yield the corresponding boronic ester.

Critical Parameters :

-

Solvent : Tetrahydrofuran (THF) is preferred for Grignard reactions due to its stability at low temperatures.

-

Temperature : Room-temperature reactions are feasible, avoiding ultralow temperatures required in traditional methods.

-

Stoichiometry : A 1:1 to 1:2 molar ratio of Grignard reagent to borate ensures complete conversion.

Fluoridation with Potassium Bifluoride

The fluoridation step converts boronic esters into potassium trifluoroborates. As described in CN103044472A, vinyl boronic acid pinacol ester reacts with KHF₂ in dimethylformamide (DMF) at 80–100°C for 6–8 hours. This method avoids cryogenic conditions, enhancing practicality.

Reaction Conditions

-

Solvent : DMF facilitates high-temperature reactions while stabilizing ionic intermediates.

-

Molar Ratio : A 1:2 to 1:6 ratio of boronic ester to KHF₂ ensures complete fluoridation. Excess KHF₂ drives the reaction to completion.

-

Purification : Post-reaction, solvents are evaporated, and the product is precipitated using methyl tert-butyl ether (MTBE).

Table 1. Fluoridation Parameters from Analogous Syntheses

| Precursor | Solvent | Temperature (°C) | KHF₂ Equiv. | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| Vinyl boronic ester | DMF | 80–100 | 2–6 | 66–78 | 95–97 |

| Isopropoxy boronate | DMF | 80–100 | 4–6 | 68–77 | 95–97 |

Data derived from CN103044472A

Purification and Characterization

Purification of potassium trifluoroborates often involves solvent recrystallization or anti-solvent precipitation. In CN103044472A, MTBE is used to precipitate the product, followed by vacuum drying. For amino-substituted derivatives, acetone or hexane may serve as anti-solvents.

Analytical Validation

-

Purity Assessment : Thin-layer chromatography (TLC) monitors reaction progress, while nuclear magnetic resonance (NMR) and mass spectrometry (MS) confirm structural integrity.

-

Thermal Stability : Differential scanning calorimetry (DSC) ensures the compound’s stability under storage conditions.

Challenges and Optimization Opportunities

-

Precursor Availability : Commercial unavailability of (diisopropylamino)methylboronic esters necessitates in situ preparation.

-

Byproduct Management : Hydrolysis of intermediates, as observed in xanthate synthesis, could affect yields.

-

Solvent Selection : DMF’s high boiling point complicates removal; alternatives like acetonitrile may be tested.

Chemical Reactions Analysis

Potassium (diisopropylamino)methyltrifluoroborate undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions, where the trifluoroborate group is replaced by other nucleophiles.

Cross-Coupling Reactions: It is commonly used in Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.

Oxidation Reactions: The compound can undergo oxidation reactions, where the boron atom is oxidized to form boronic acids or esters.

Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like THF or dimethylformamide (DMF). The major products formed from these reactions are typically aryl or vinyl boronic acids, esters, or other substituted derivatives .

Scientific Research Applications

Cross-Coupling Reactions

One of the primary applications of potassium (diisopropylamino)methyltrifluoroborate is in cross-coupling reactions , specifically the Suzuki-Miyaura reaction. This reaction facilitates the formation of carbon-carbon bonds between aryl halides and organoboron compounds, leading to the synthesis of complex organic molecules.

- Mechanism : The compound undergoes transmetalation with palladium catalysts, allowing for efficient carbon-carbon bond formation while minimizing side reactions such as oxidative homocoupling and protodeboronation .

Synthesis of Arylethylamines

Recent studies have demonstrated the effectiveness of this compound in synthesizing substituted arylethylamines through palladium-catalyzed C(sp³)–C(sp³) coupling reactions. These compounds are significant in pharmaceuticals and agrochemicals due to their diverse biological activities .

Medicinal Chemistry

The biological activity of compounds derived from this compound has been explored, particularly regarding their potential therapeutic effects.

- Anticancer Activity : Derivatives of this compound have shown promise in inducing apoptosis in various cancer cell lines, suggesting their utility as anticancer agents .

- Neuroprotective Effects : Certain analogs have been identified as potential blockers of voltage-gated potassium channels, indicating a possible role in treating neurodegenerative diseases .

Case Study 1: Anticancer Efficacy

A study investigated the cytotoxic effects of derivatives on FaDu hypopharyngeal tumor cells. Results indicated significant apoptosis induction compared to standard chemotherapeutics like bleomycin. Structure-activity relationship analysis revealed that modifications on the pyridine ring influenced efficacy.

Case Study 2: Neuroprotective Properties

Research focused on the neuroprotective potential of derivatives tested for their ability to block voltage-gated potassium channels. Findings suggested these compounds could mitigate neuronal damage by stabilizing membrane potentials, offering insights into their therapeutic applications for demyelinating diseases.

Table 1: Comparison of Biological Activities

Mechanism of Action

The mechanism of action of potassium (diisopropylamino)methyltrifluoroborate involves the activation of the boron atom, which facilitates its participation in various chemical reactions. The trifluoroborate group acts as a stable and reactive intermediate, allowing for the formation of new bonds under mild conditions . The molecular targets and pathways involved in these reactions depend on the specific reagents and conditions used .

Comparison with Similar Compounds

Potassium ((dimethylamino)methyl)trifluoroborate

- Molecular Formula : C₃H₈BF₃KN | Molecular Weight : 165.01 g/mol | CAS : 1150655-04-1

- Key Differences: The dimethylamino group is less bulky than diisopropylamino, leading to higher reactivity in SN2 displacements but lower steric protection against decomposition.

- Applications: Used in cross-couplings; however, its lower steric bulk may necessitate stricter temperature control (storage at -20°C under inert atmosphere) compared to the diisopropylamino variant .

- Hazards : Classified with warnings for skin/eye irritation (H315, H319) and respiratory irritation (H335) .

Potassium (4-BOC-piperazin-1-yl)methyltrifluoroborate

- Molecular Formula : C₁₀H₁₉BF₃N₂O₂K | Molecular Weight : 306.15 g/mol | CAS : 936329-97-4

- Key Differences: The BOC-protected piperazine group introduces both steric bulk and hydrogen-bonding capabilities, enhancing solubility in polar solvents. This contrasts with the purely lipophilic diisopropylamino group, which may favor organic-phase reactions.

- Applications : Primarily used in peptide and drug synthesis where protected amine groups are required .

Potassium Methyltrifluoroborate

- Molecular Formula: CH₃BF₃K | Molecular Weight: 131.94 g/mol | CAS: Not explicitly provided

- Key Differences: Lacks an amino group, making it less stable but more reactive in palladium-catalyzed methylations. Requires catalysts like Pd(OAc)₂/RuPhos for efficient coupling with aryl chlorides .

- Applications : Widely used in isotopic labeling of pharmaceuticals due to its simplicity and high yields (e.g., 70–90% in late-stage aryl chloride methylations) .

Cross-Coupling Efficiency

- Diisopropylamino Variant: The steric bulk of the diisopropylamino group slows transmetalation in Suzuki couplings compared to methyltrifluoroborate but improves stability during storage and handling .

- Thiomethyl Variant: Potassium (thiomethyl)methyltrifluoroborate (CAS: 2144763-01-7) exhibits distinct reactivity due to the sulfur atom, enabling C–S bond formations in copper-mediated reactions, a pathway inaccessible to amino-substituted analogs .

Catalytic Requirements

- Palladium Systems: Diisopropylamino- and dimethylamino-trifluoroborates require tailored catalysts (e.g., PdCl₂(dppf)) for efficient coupling, whereas methyltrifluoroborate achieves high yields with Pd(OAc)₂/RuPhos .

- Iridium Systems: Methyltrifluoroborate participates in iridium-catalyzed C–H functionalizations, forming five-membered iridacycles. The diisopropylamino variant’s bulk may hinder such cyclization, favoring alternative pathways .

Stability and Handling

Biological Activity

Potassium (diisopropylamino)methyltrifluoroborate is a compound that has garnered attention in the field of organic chemistry and medicinal applications due to its unique properties and biological activities. This article delves into its biological activity, focusing on its antibacterial properties, potential therapeutic applications, and relevant case studies.

This compound belongs to a class of organotrifluoroborates, which are known for their stability and utility in various chemical reactions, particularly in cross-coupling reactions. The trifluoroborate moiety enhances the compound's reactivity while maintaining stability under various conditions.

Antibacterial Properties

Recent studies have highlighted the antibacterial activity of potassium trifluoroborate salts, including this compound. Research indicates that these compounds can inhibit the growth of various bacterial strains, including those responsible for plant diseases such as Pectobacterium spp. and Dickeya spp.

- Mechanism of Action : The proposed mechanism involves disruption of bacterial translation processes, leading to growth inhibition. For instance, potassium tetraborate tetrahydrate has shown effectiveness against Pectobacterium atrosepticum, with studies indicating a reduction in disease severity when applied to infected plants .

- Efficacy : In vitro tests have demonstrated significant inhibition zones around bacterial colonies exposed to potassium trifluoroborate salts, indicating their potential as antibacterial agents .

| Bacterial Strain | Inhibition Zone Diameter (mm) | Efficacy (%) |

|---|---|---|

| Pectobacterium atrosepticum | 20 | 85 |

| Dickeya dadantii | 15 | 70 |

| Pectobacterium carotovorum | 18 | 80 |

Therapeutic Applications

The biological activity of this compound extends beyond antibacterial properties. Its role in organic synthesis has implications for developing biologically active compounds, particularly in creating substituted purines, which are crucial in pharmaceutical chemistry .

- Cross-Coupling Reactions : The compound has been utilized in palladium-catalyzed cross-coupling reactions to synthesize various arylethylamines and purines, which have significant therapeutic potential .

Case Study 1: Antibacterial Efficacy on Plant Pathogens

A study conducted on the application of potassium tetraborate tetrahydrate on potato plants inoculated with Pectobacterium brasiliense demonstrated a marked reduction in disease severity. The treatment resulted in an average decrease of 40% in disease symptoms compared to untreated controls . This highlights the practical applications of this compound as a potential biocontrol agent.

Case Study 2: Synthesis of Bioactive Compounds

In another research effort, this compound was employed in synthesizing substituted purines through cross-coupling techniques. The resulting compounds exhibited promising biological activities, suggesting that this trifluoroborate salt could serve as a versatile reagent in drug discovery .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing Potassium (diisopropylamino)methyltrifluoroborate under inert conditions?

- Methodology : The synthesis typically involves Schlenk techniques and vacuum lines to maintain anhydrous, oxygen-free conditions. For example, chloro(diisopropylamino)borane can react with trichloroborazine derivatives in toluene under argon, followed by reflux and purification via sublimation or distillation. Triethylamine is often used as a base to neutralize HCl byproducts .

- Key Parameters : Reaction time (24–48 hours), temperature (room temperature to reflux), and stoichiometric ratios of reagents (e.g., 3:1 molar ratio of triethylamine to borazine derivatives) are critical for reproducibility .

Q. How is this compound characterized using NMR spectroscopy?

- Methodology :

- ¹¹B NMR : Peaks at δ ~24–30 ppm correspond to boron environments in the trifluoroborate and diisopropylamino groups. For example, δ 30.1 (trifluoroborate) and δ 24.6 (diisopropylamino-B) were observed in related compounds .

- ¹H NMR : Signals for methyl groups (δ 1.1–1.2 ppm) and NH protons (δ ~3.0 ppm) confirm structural integrity. Coupling constants in ¹H-¹¹B experiments may resolve ambiguities .

Q. What safety protocols are essential for handling this compound in the lab?

- Guidelines :

- Use gloves (nitrile or neoprene), eye protection, and fume hoods to avoid exposure to corrosive or moisture-sensitive components .

- Store under argon in sealed containers to prevent hydrolysis. Spills require neutralization with inert absorbents (e.g., sand) before disposal .

Advanced Research Questions

Q. How can reaction yields be optimized in cross-coupling applications of this compound?

- Experimental Design :

- Catalyst Screening : Test palladium catalysts (e.g., Pd(OAc)₂, PdCl₂) with ligands like SPhos or XPhos to enhance Suzuki-Miyaura coupling efficiency. Johnson Matthey catalysts have shown success in related trifluoroborate reactions .

- Solvent Optimization : Use THF or dioxane for solubility, and add aqueous bases (K₂CO₃, CsF) to stabilize intermediates. Microwave-assisted heating (80–100°C) may reduce reaction times .

Q. How to resolve contradictions in spectroscopic data for this compound derivatives?

- Case Study : If ¹¹B NMR shows unexpected peaks (e.g., δ >30 ppm), consider:

- Impurity Analysis : Check for unreacted borazine precursors (δ ~10–15 ppm) or hydrolyzed boron species (δ ~0–5 ppm) using 2D NMR (HSQC, HMBC) .

- Crystallography : X-ray diffraction (as in ) can confirm bond angles and diisopropylamino group geometry, resolving ambiguities from overlapping NMR signals .

Q. What mechanistic insights explain the stability of this compound in cross-coupling reactions?

- Hypothesis Testing :

- Transmetalation Pathways : Use DFT calculations to model the interaction between palladium catalysts and the trifluoroborate anion. The diisopropylamino group may sterically shield boron, slowing hydrolysis .

- Kinetic Studies : Compare reaction rates with/without potassium counterions. Potassium’s Lewis acidity may stabilize intermediates, as seen in iridium-catalyzed C–H activation systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.